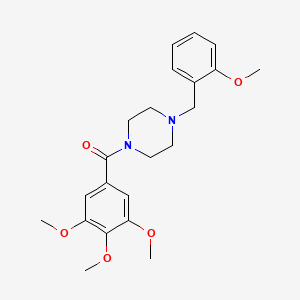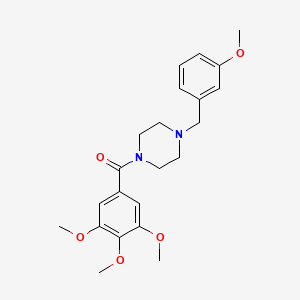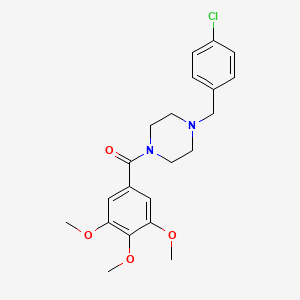
1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Overview
Description
1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. TFMPP is a psychoactive drug that has been used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed that 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as an agonist of the serotonin receptor 5-HT2A. Activation of this receptor is known to produce hallucinogenic effects. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may also act on other serotonin receptors, such as 5-HT1A and 5-HT1B, as well as dopamine receptors.
Biochemical and Physiological Effects
1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to produce a range of biochemical and physiological effects. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase levels of serotonin and dopamine in the brain. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase heart rate, blood pressure, and body temperature. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to produce hallucinations, euphoria, and altered perception of time.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages and limitations for lab experiments. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is relatively easy to synthesize and is readily available. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied in animal models, which makes it a useful tool for studying the effects of serotonin receptor agonists. However, 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has limited selectivity for serotonin receptors and may produce off-target effects. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also has a short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for research on 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is the development of more selective serotonin receptor agonists that produce fewer off-target effects. Another area of interest is the development of 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine analogs that have improved pharmacokinetic properties. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may also have potential as a tool for studying the role of serotonin receptors in the brain and their involvement in psychiatric disorders. Further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its potential therapeutic applications.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have anti-inflammatory and analgesic effects in animal models. 1-(2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-16(18)15-23-9-11-24(12-10-23)22(25)17-13-19(27-2)21(29-4)20(14-17)28-3/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHWXOWVCFRSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3459380.png)

![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3459393.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3459399.png)
![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)
![2-chloro-N-(3-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B3459417.png)
![4-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3459432.png)
![ethyl 5-acetyl-2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3459440.png)

![5,7-dimethyl-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3459452.png)


